1-butyl-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 1,3-diketones with butylhydrazine under acidic or basic conditions can yield this compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Pyrazole oxides and related derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Butyl-3-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-butyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-Butyl-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazole: Similar structure but with a phenyl group instead of a butyl group, leading to different chemical and biological properties.
1-Butyl-3-phenyl-1H-pyrazole: Similar structure but with both butyl and phenyl groups, resulting in unique reactivity and applications.
3,5-Dimethyl-1H-pyrazole: Lacks the butyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-butyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-4-6-10-7-5-8(2)9-10/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKLWPIQMIDMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.